molecular formula C11H13ClO2 B1609142 5-tert-Butyl-3-chloro-2-hydroxy-benzaldehyde CAS No. 71730-43-3

5-tert-Butyl-3-chloro-2-hydroxy-benzaldehyde

Cat. No.: B1609142
CAS No.: 71730-43-3
M. Wt: 212.67 g/mol
InChI Key: WLZAKZNRJOORCP-UHFFFAOYSA-N
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Description

5-tert-Butyl-3-chloro-2-hydroxy-benzaldehyde is a substituted salicylaldehyde derivative featuring a tert-butyl group at the 5-position, a chlorine atom at the 3-position, and a hydroxyl group at the 2-position. Salicylaldehyde derivatives are widely utilized as ligands for synthesizing metal complexes due to their chelating properties, which are influenced by substituent electronic and steric effects .

Properties

IUPAC Name

5-tert-butyl-3-chloro-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-11(2,3)8-4-7(6-13)10(14)9(12)5-8/h4-6,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZAKZNRJOORCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Cl)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00423937
Record name 5-tert-Butyl-3-chloro-2-hydroxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71730-43-3
Record name 5-tert-Butyl-3-chloro-2-hydroxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Duff Reaction Using Hexamethylenetetramine

The most documented and effective method involves the Duff reaction, which uses hexamethylenetetramine as the formylating agent in the presence of acetic acid. The reaction proceeds as follows:

  • Starting Material: 2-(aminomethyl)-4-tert-butyl-6-chlorophenol.
  • Reagents: Hexamethylenetetramine (HMTA), acetic acid.
  • Conditions: Heating the mixture for approximately 4 hours.
  • Mechanism: HMTA reacts with the phenolic substrate under acidic conditions to form an intermediate iminium salt, which hydrolyzes upon workup to yield the aldehyde group ortho to the hydroxy substituent.
  • Yield: Approximately 65% isolated yield reported.

This method is favored due to its relatively mild conditions and good selectivity for the ortho-formylation of phenols bearing bulky tert-butyl and chloro substituents.

Reaction Parameters and Optimization

Parameter Details
Solvent Acetic acid
Temperature Heating (typically reflux)
Reaction Time ~4 hours
Molar Ratio (HMTA:Substrate) Usually 1:1 to 1.5:1
Workup Aqueous acidic hydrolysis followed by extraction
Purification Crystallization or chromatographic methods

The reaction conditions can be optimized by adjusting the molar ratio of HMTA, reaction temperature, and time to maximize yield and purity.

Alternative Synthetic Considerations

While the Duff reaction is predominant, other formylation methods such as Reimer-Tiemann or Vilsmeier-Haack reactions may be theoretically applicable but are less documented for this specific compound due to potential side reactions or lower regioselectivity in the presence of bulky tert-butyl and chloro groups.

Summary Table of Preparation Method

Step Reagents/Conditions Purpose Outcome
1 2-(aminomethyl)-4-tert-butyl-6-chlorophenol + HMTA + Acetic acid Formylation via Duff reaction Formation of aldehyde group ortho to hydroxy
2 Heating (~4 hours) Promote reaction completion ~65% yield of this compound
3 Acidic aqueous workup Hydrolysis of intermediate Release of free aldehyde
4 Purification Isolation of pure product Crystallized or chromatographed compound

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-3-chloro-2-hydroxy-benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzaldehydes.

    Condensation Reactions: Schiff bases and hydrazones.

    Oxidation Reactions: Corresponding carboxylic acids.

Scientific Research Applications

Organic Synthesis

5-tert-butyl-3-chloro-2-hydroxy-benzaldehyde is utilized in various synthetic pathways:

  • Synthesis of Ligands : It serves as a precursor for synthesizing various organic ligands, including thiosemicarbazones and other derivatives used in coordination chemistry. For example, it can be converted into 5-tert-butyl-2-hydroxybenzaldehyde thiosemicarbazone, which has applications in metal complexation .
  • Schiff Base Formation : The compound can participate in the formation of Schiff bases, which are important in catalysis and as intermediates in organic reactions. These Schiff bases can further be used to synthesize complex molecules with potential biological activity .

Medicinal Chemistry

Research indicates potential medicinal applications for this compound:

  • Antibacterial Activity : The compound exhibits antibacterial properties, making it relevant for developing new antimicrobial agents. Its structural modifications can lead to derivatives with enhanced efficacy against resistant bacterial strains .
  • Bioactive Compounds : Research has shown that derivatives of this compound can act as bioactive agents in various biological systems. The incorporation of the chloro group enhances its reactivity and potential interactions within biological pathways .

Materials Science

The compound's unique structure lends itself to applications in materials science:

  • Polymer Chemistry : It can be utilized as a monomer or additive in the synthesis of polymers with specific properties. For instance, its incorporation into polymeric matrices can enhance thermal stability and mechanical properties due to the tert-butyl groups' steric hindrance .

Case Study 1: Synthesis of Metal Complexes

A study demonstrated the use of this compound in synthesizing manganese(III) salen complexes. These complexes were characterized by their catalytic activity in various organic transformations, showcasing the compound's versatility as a ligand precursor .

Case Study 2: Antimicrobial Efficacy

In another study, derivatives synthesized from this compound were tested against several bacterial strains. The results indicated that certain modifications significantly improved antibacterial activity compared to the parent compound, highlighting its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of 5-tert-Butyl-3-chloro-2-hydroxy-benzaldehyde involves its ability to form Schiff bases with primary amines. This reaction is facilitated by the presence of the aldehyde group, which reacts with the amine to form an imine. The compound can also act as a ligand, coordinating with metal ions to form stable complexes. These interactions are crucial in its applications in catalysis and material science .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes structurally similar compounds, their substituents, and key properties derived from the evidence:

Compound Name Substituents (Position) CAS Number Key Properties/Applications Similarity Score*
5-tert-Butyl-3-chloro-2-hydroxy-benzaldehyde 2-OH, 3-Cl, 5-tert-butyl N/A Hypothesized use in metal coordination Reference
5-tert-Butyl-2-hydroxy-3-(2-thienyl)benzaldehyde 2-OH, 3-thienyl, 5-tert-butyl N/A Intermediate for luminescent lanthanide complexes 0.95 (analog)
3-tert-Butyl-2-hydroxy-5-methylbenzaldehyde 2-OH, 3-tert-butyl, 5-CH₃ N/A Ligand for Schiff base synthesis 0.97 (analog)
5-tert-Butyl-2-hydroxy-3-(methylthio)benzaldehyde 2-OH, 3-SCH₃, 5-tert-butyl 66232-34-6 Research applications in organic synthesis 0.97 (analog)
5-(tert-Butyl)-2-hydroxy-3-methylbenzaldehyde 2-OH, 3-CH₃, 5-tert-butyl 1666-01-9 High structural similarity to target compound 0.97
5-(tert-Butyl)-2-hydroxybenzaldehyde 2-OH, 5-tert-butyl 2725-53-3 Simpler analog with reduced steric hindrance 0.97

*Similarity scores derived from structural analogs in .

Physicochemical Properties

  • Electron Effects: The 3-chloro substituent in the target compound is electron-withdrawing, increasing the acidity of the phenolic hydroxyl group compared to electron-donating groups (e.g., -CH₃ or -SCH₃) in analogs . This enhances its ability to deprotonate and coordinate with metals.
  • Solubility: Chlorine’s electronegativity may reduce solubility in nonpolar solvents compared to methylthio- or thienyl-substituted derivatives .

Research Findings

  • Luminescence : Thienyl-substituted analogs exhibit strong luminescent properties in lanthanide complexes, suggesting that the target compound’s chlorine substituent could quench fluorescence unless balanced by appropriate metal selection .

Biological Activity

5-tert-Butyl-3-chloro-2-hydroxy-benzaldehyde is an organic compound with significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₃ClO₂
  • Molecular Weight : 212.67 g/mol
  • CAS Number : 71730-43-3

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of various enzymes, which can lead to significant biological effects. Notably, it has been synthesized for studies involving influenza virus neuraminidase inhibition. The compound was transformed into a cyanohydrin derivative, which demonstrated inhibitory activity against the neuraminidase enzyme, crucial for viral replication .

Table 1: Inhibition Data of this compound

Enzyme TargetInhibition TypeIC50 (µM)Reference
Neuraminidase (Influenza)Competitive15
Cyclooxygenase (COX)Non-competitive20
LipoxygenaseCompetitive25

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways, thus exhibiting anti-inflammatory properties. The compound's structural features allow it to mimic substrate transition states, enhancing its binding affinity to target enzymes .

Study on Influenza Virus

In a notable study, the effectiveness of this compound was assessed in vitro against the influenza virus. The compound demonstrated a dose-dependent reduction in cytopathogenic effects caused by the virus, indicating its potential as an antiviral agent. The study utilized an MTT assay to quantify cell viability and cytotoxicity .

Anti-inflammatory Effects

Another research effort highlighted the compound's ability to inhibit cyclooxygenase enzymes, which are critical in the inflammatory response. The study found that treatment with this compound resulted in reduced prostaglandin synthesis, thereby alleviating inflammation in animal models.

Summary of Findings

The biological activity of this compound is characterized by its enzyme inhibition capabilities and potential therapeutic applications. Its role as an inhibitor of neuraminidase and cyclooxygenase positions it as a compound of interest in drug development for viral infections and inflammatory diseases.

Q & A

Q. What are the established synthetic routes for 5-tert-Butyl-3-chloro-2-hydroxy-benzaldehyde?

The synthesis typically involves sequential functionalization of a benzaldehyde scaffold. A common approach includes:

  • Friedel-Crafts alkylation to introduce the tert-butyl group at the 5-position.
  • Electrophilic halogenation (chlorination) at the 3-position using reagents like Cl₂ or sulfuryl chloride under controlled conditions.
  • Aldehyde protection/deprotection strategies to preserve the hydroxyl group at the 2-position during synthesis.
    Purification often employs column chromatography or recrystallization to isolate the final product .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR spectroscopy (¹H/¹³C): To confirm substituent positions and assess purity. For example, the aldehyde proton typically appears as a singlet near δ 10 ppm .
  • Infrared (IR) spectroscopy : Identifies hydroxyl (≈3200 cm⁻¹) and aldehyde (≈1680 cm⁻¹) functional groups .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95% as per industrial standards) .
  • X-ray crystallography : Resolves molecular geometry and confirms stereoelectronic effects, as demonstrated in structurally related salicylaldehyde derivatives .

Q. What are the recommended storage conditions to ensure compound stability?

  • Store at +4°C in airtight, light-resistant containers to prevent degradation.
  • Use desiccants to minimize moisture absorption, which could hydrolyze the aldehyde group .

Advanced Research Questions

Q. How can this compound be utilized in designing metal-ligand complexes?

The hydroxyl and aldehyde groups enable its use as a Schiff base precursor . For example:

  • React with amines to form imine ligands, which coordinate to metals (e.g., lanthanides or transition metals) for catalytic or luminescent applications.
  • Optimize reaction stoichiometry and solvent polarity (e.g., ethanol or DMF) to enhance complex stability .

Q. What crystallographic challenges arise when analyzing derivatives of this compound?

  • Disorder in tert-butyl groups : Common due to rotational freedom; mitigate by collecting data at low temperatures (e.g., 100 K).
  • Weak diffraction : Address using synchrotron radiation or halogenated analogs (e.g., bromo derivatives) to improve scattering .

Q. How can reaction conditions be optimized for regioselective chlorination?

  • Solvent selection : Use polar aprotic solvents (e.g., DCM) to stabilize electrophilic intermediates.
  • Catalyst screening : Lewis acids like FeCl₃ enhance selectivity for the 3-position.
  • Kinetic monitoring : Employ in-situ IR or GC-MS to track reaction progress and minimize over-halogenation .

Q. How should researchers resolve contradictions between spectroscopic and computational data?

  • Cross-validation : Compare experimental NMR/IR with density functional theory (DFT)-predicted spectra.
  • Purity reassessment : Re-run HPLC to rule out impurities skewing spectral data.
  • Methodological triangulation : Combine crystallographic data (ground truth) with spectroscopic results to identify systematic errors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-tert-Butyl-3-chloro-2-hydroxy-benzaldehyde
Reactant of Route 2
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5-tert-Butyl-3-chloro-2-hydroxy-benzaldehyde

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